Docusate calcium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Mechanism of Action:

Docusate calcium works by acting as a surfactant. It reduces the surface tension between water and the fat within the stool, allowing more water to be absorbed. This makes the stool softer and easier to pass. However, the exact mechanism by which docusate calcium achieves this effect is not fully understood [Source: National Institutes of Health, ].

Efficacy:

Several studies have investigated the effectiveness of docusate calcium for treating constipation. However, the results have been contradictory. Some studies have shown no significant difference between docusate calcium and placebo in terms of increasing stool frequency or improving stool consistency [Source: PubMed Central, ]. Others have suggested potential benefits, particularly in specific populations like patients with opioid-induced constipation [Source: PubMed Central, ].

Overall, the evidence supporting the use of docusate calcium for constipation treatment remains inconclusive.

Safety:

Docusate calcium is generally considered safe for most individuals when used as directed. However, it can cause mild side effects like abdominal cramps, nausea, and diarrhea [Source: National Library of Medicine, ].

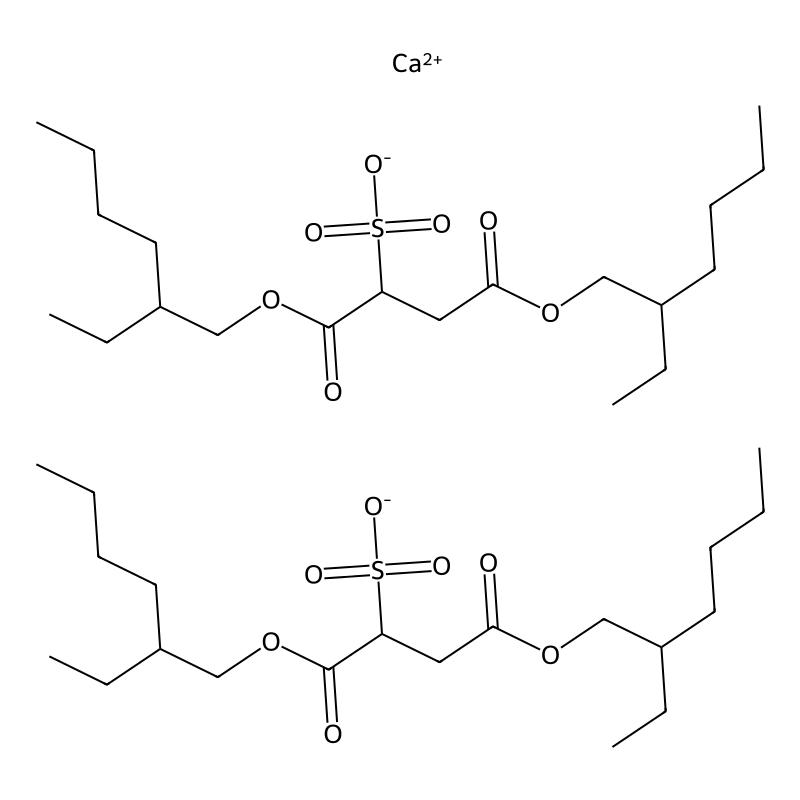

Docusate calcium is a stool softener primarily used to treat constipation. It is a calcium salt of docusate, which is chemically known as calcium bis(1,4-bis[(2-ethylhexyl)oxy]-1,4-dioxobutane-2-sulfonate). This compound acts by increasing the water absorption in the intestines, leading to softer stools that are easier to pass. Docusate calcium is part of a class of medications known as surfactant laxatives, which lower the surface tension of stool, allowing for better hydration and lubrication within the gastrointestinal tract .

Docusate calcium acts as a stool softener by reducing surface tension at the oil-water interface within the intestine. This allows increased water penetration into the stool, making it softer and easier to pass []. The exact mechanism by which it facilitates water absorption is not fully understood, but it likely involves the amphiphilic properties of the docusate molecule [].

Docusate calcium's primary biological activity is its role as a stool softener. It facilitates the incorporation of water and fats into stool through its surfactant properties, which reduces surface tension and promotes easier bowel movements. Research indicates that docusate may also inhibit fluid absorption or stimulate secretion in the jejunum, enhancing its laxative effect . Despite its use, there are debates regarding its efficacy compared to placebo treatments for constipation management .

The synthesis of docusate calcium can be achieved through several methods:

- Reaction with Sodium Bisulfite: Dioctyl maleate reacts with sodium bisulfite to form sodium dioctyl sulfosuccinate, which can then be converted into docusate calcium through further processing.

- Esterification: Docusate can also be synthesized via esterification reactions involving 2-ethylhexanol and sulfosuccinic acid derivatives .

- Neutralization: The final step often involves neutralizing the resulting sulfosuccinate with calcium hydroxide or another calcium source to yield docusate calcium.

Docusate calcium is primarily used in clinical settings for:

- Constipation Relief: It is prescribed to soften stools and facilitate bowel movements, particularly in patients who should avoid straining.

- Postoperative Care: It is often recommended after surgeries where straining could pose risks.

- Pediatric Use: Docusate calcium may be used in children over two years old for managing constipation .

Despite its common use, recent studies have raised concerns about its effectiveness compared to other treatments .

Docusate calcium shares similarities with other compounds in the surfactant laxative category. Below are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Docusate sodium | C20H38O7S | More commonly used than docusate calcium; available over-the-counter. |

| Dioctyl sulfosuccinate | C20H38O7S | The parent compound from which both sodium and calcium salts derive. |

| Calcium polycarbophil | C20H30O10Ca | A bulk-forming laxative that absorbs water but works differently from docusates. |

| Glycerin | C3H8O3 | An osmotic laxative that draws water into the intestines; not a surfactant. |

Uniqueness of Docusate Calcium

Docusate calcium's uniqueness lies in its dual role as both a stool softener and a source of dietary calcium. Unlike other laxatives that may promote dependency or have more significant side effects, docusate calcium provides a gentle mechanism for alleviating constipation while also contributing to nutritional needs .

Evolution of Formulation Patents (1960s–Present)

The patent landscape for docusate calcium demonstrates significant technological advancement through multiple decades. A critical early patent, US3035973A, specifically addressed gelatin capsule formulations containing calcium dioctyl sulfosuccinate, highlighting the unique challenges of formulating calcium salts in oil-based delivery systems. This patent established that calcium dioctyl sulfosuccinate could be effectively combined with various oils and encapsulated in gelatin capsules, addressing previous stability and bioavailability concerns.

Subsequent patent developments focused on solving formulation challenges specific to calcium docusate. The European Patent EP0032825A2 addressed stabilization techniques for dioctyl calcium sulfosuccinate solutions in corn oil, demonstrating ongoing efforts to improve the compound's pharmaceutical stability. These patents revealed that calcium formulations required specialized stabilization approaches compared to sodium variants, particularly when formulated in oil-based systems.

Modern patent developments have concentrated on taste-masking technologies and advanced delivery systems. The US patent 8,362,083 B2 specifically addresses taste-masked docusate compositions, which include calcium docusate among other salts. This patent represents contemporary efforts to improve patient compliance through enhanced palatability, acknowledging that taste remains a significant barrier to patient acceptance of docusate formulations.

Intellectual Property Disputes and Regulatory Milestones

The regulatory landscape for docusate calcium has been shaped by evolving standards for over-the-counter laxative products. Health Canada's Non-prescription Oral Stool Softener Laxatives Labelling Standard specifically includes docusate calcium alongside docusate sodium as approved medicinal ingredients for treating occasional constipation in adults and children over six years of age. This regulatory recognition established docusate calcium as an equivalent therapeutic alternative to sodium formulations.

Recent developments have highlighted significant market disruptions affecting docusate calcium availability. Major Pharmaceuticals discontinued their docusate calcium 240 mg softgel formulation, creating supply chain challenges for patients who relied on this specific calcium formulation. This discontinuation reflects broader industry trends including declining demand, increasing production costs, and regulatory challenges that have impacted specialized formulations.

Reverse Micelle-Assisted Synthesis Strategies

Reverse micelle-assisted synthesis represents a sophisticated approach for the preparation of docusate calcium, leveraging the unique properties of surfactant assemblies in nonpolar media [1] [2]. Docusate sodium, as the most widely used surfactant in reverse micelle encapsulation studies, provides the foundation for understanding calcium counterion incorporation [1] [3]. The reverse micelle formation occurs when surfactant concentrations exceed the reverse critical micelle concentration, typically around 100 millimolar for docusate-based systems [4].

The formation of reverse micelles involves the self-assembly of docusate molecules in oil phases, creating polar cavities that can accommodate hydrophilic molecules and facilitate counterion exchange reactions [2] [5]. Recent investigations have demonstrated that reverse micelle systems exhibit superior lipophilicity enhancement compared to traditional hydrophobic ion pair formation, with at least a two-fold improvement in lipophilicity for peptide encapsulation [4]. The effectiveness of reverse micelle formation depends critically on the hydrophilic-lipophilic balance of the system and the specific oil phase composition [4] [6].

Optimal reverse micelle synthesis conditions have been established through systematic investigation of multiple parameters [6]. The polymer concentration range for effective micelle formation spans from 2.5 to 5.0 milligrams per milliliter, with the critical micelle concentration determined at 2.5 milligrams per milliliter [6]. The water-to-polymer molar ratio, designated as W₀, significantly influences micelle stability and size, with optimal values ranging from 5 to 34, typically optimized around 20 for most applications [6].

Temperature control during reverse micelle synthesis proves crucial for maintaining structural integrity and preventing degradation [7] [6]. Room temperature conditions (20-25 degrees Celsius) are generally preferred, although some systems tolerate elevated temperatures up to 80 degrees Celsius [7]. The synthesis protocol involves vigorous stirring at 1200 revolutions per minute for 1.5 to 48 hours, depending on the specific requirements and desired characteristics of the final product [7] [6].

Oil phase selection plays a fundamental role in reverse micelle formation and stability [4] [6]. Glycerol monocaprylocaprate combined with caprylic acid in a 1:4 mass ratio has proven effective for creating stable reverse micelle systems [4]. Alternative oil mixtures include glycerol monolinoleate with caprylic acid and glycerol monocaprylocaprate with glycerol monolinoleate, each offering distinct advantages for specific applications [4].

Table 1: Reverse Micelle-Assisted Synthesis Parameters for Docusate Calcium

| Synthesis Parameter | Optimal Conditions | Critical Factors |

|---|---|---|

| Surfactant Type | Anionic surfactants (docusate) | Hydrophilic-lipophilic balance value, charge density |

| Oil Phase Composition | Glycerol esters + caprylic acid | Solvent polarity, viscosity |

| Water Content (W₀) | 6-20 (water-to-surfactant molar ratio) | Micelle stability, size control |

| Temperature | Room temperature (20-25°C) | Thermal stability, degradation |

| Mixing Method | Vigorous stirring (1200 rpm) | Homogeneous distribution |

| Reaction Time | 1.5-48 hours | Complete reaction, purity |

| Purification Method | Solvent extraction + crystallization | Impurity removal, recovery |

| Yield Range | 90-94% | Process optimization |

Solvent-Mediated Optimization of Surfactant Congestion

Solvent-mediated optimization addresses the critical challenge of surfactant congestion in docusate calcium formulation development [8] [9]. The selection and optimization of solvent systems directly influence the aggregation behavior, micelle formation kinetics, and ultimate crystal quality of the final product [8] [9]. Docusate sodium demonstrates exceptional versatility as a pharmaceutical-grade surfactant, serving dual functions as both an excipient and active pharmaceutical ingredient [8] [10].

The solubilization capacity of docusate-based systems can be enhanced through careful selection of solvent mixtures and manufacturing techniques [8]. Wet granulation, nano milling, and hot melt extrusion represent established methodologies for improving solubility of poorly water-soluble active pharmaceutical ingredients [8]. These techniques address the bioavailability challenges associated with Biopharmaceutics Classification System class II and IV compounds by leveraging docusate's exceptional wetting properties [8].

Surfactant congestion phenomena occur when multiple surfactant molecules compete for interface positions, leading to reduced efficiency and potential precipitation [9] [11]. The hydrophilic-lipophilic deviation equation provides a quantitative framework for optimizing surfactant formulations across diverse applications [11]. This approach enables formulators to predict and control phase behavior in multiphase systems containing oil and water phases [11].

Critical micelle concentration determination serves as a fundamental parameter for optimizing surfactant systems [6] [12]. The photon count method, utilizing dynamic light scattering measurements, provides accurate determination of micelle concentration and stability [6]. Polymer concentration strongly affects the final diameter of reverse micelles, with higher concentrations producing larger particles that may exceed optimal size ranges for pharmaceutical applications [6].

Solvent selection criteria encompass multiple factors including polarity, volatility, and compatibility with the target compound [13] [14]. Acetonitrile has demonstrated effectiveness in docusate purification processes, particularly for removing unreacted materials and generating uniform ionic liquid products [7]. Methanol serves as an effective medium for initial synthesis steps, although subsequent purification typically requires organic solvent extraction [7].

The optimization process involves systematic variation of solvent ratios, mixing conditions, and temperature profiles [9] [14]. Surfactant-oil-brine phase behavior studies provide essential data for formulation development, particularly for applications requiring ultralow interfacial tension [9]. The incorporation of co-solvents and mixed surfactant systems often proves necessary for achieving optimal performance characteristics [9].

Table 2: Solvent-Mediated Optimization Parameters

| Parameter | Range/Value | Optimization Factor |

|---|---|---|

| Solvent Polarity Index | 3.0-9.0 | Solubility enhancement |

| Temperature Range | 20-80°C | Kinetic control |

| Mixing Speed | 600-1200 rpm | Homogenization efficiency |

| Solvent-to-Antisolvent Ratio | 1:1 to 4:1 | Precipitation control |

| pH Range | 4.0-7.0 | Chemical stability |

| Ionic Strength | 0.01-0.5 M | Electrostatic interactions |

Counterion-Specific Crystallization Techniques

Counterion-specific crystallization techniques for docusate calcium involve sophisticated methodologies designed to achieve high purity, controlled morphology, and optimal physicochemical properties [15] [16]. The selection of calcium as the counterion influences crystal packing, thermal stability, and dissolution characteristics compared to other docusate salts [15] [7]. Crystallization studies have demonstrated that the transformation of docusate compounds into ionic liquid forms can significantly alter melting points, with docusate-based ionic liquids exhibiting melting points between 48 and 65 degrees Celsius [7].

The counterion exchange process requires careful control of solution conditions, particularly pH and ionic strength [15] [16]. Tetrabutylammonium dihydrogen phosphate at pH 4.8 has proven effective for analytical separations and can be adapted for preparative crystallization procedures [17]. The ionic strength of the crystallization medium influences nucleation kinetics and crystal growth rates, with optimal conditions typically maintained between 0.01 and 0.5 molar [18].

Metathesis reactions provide a direct route for counterion exchange, as demonstrated in the synthesis of docusate-based ionic liquids [7]. The process involves dissolving the parent compound in methanol with equimolar hydrochloric acid, followed by addition of the desired counterion source and stirring for extended periods [7]. Calcium carbonate serves as an effective calcium source for neutralization reactions, as evidenced in related pharmaceutical crystallization processes [19].

Continuous crystallization techniques offer advantages over traditional batch processes, including improved productivity, narrower crystal size distributions, and enhanced process control [16]. Continuous oscillatory baffled crystallizers have demonstrated 100-fold productivity improvements compared to batch crystallization processes, with cycle times reduced from 22 hours to 12 minutes for similar pharmaceutical compounds [16]. The spatial temperature distribution and multiple addition ports in continuous systems enable precise control of supersaturation and crystallization kinetics [16].

Seeded crystallization protocols ensure reproducible crystal morphology and size distribution [20] [18]. Seed crystal preparation involves controlled precipitation followed by equilibration in saturated solutions for extended periods, typically three weeks, to stabilize surface properties [20]. The surface area of seed crystals, measured by gas adsorption methods, directly correlates with crystallization rates and requires normalization for quantitative comparisons [20].

Anti-solvent crystallization represents another effective approach for docusate calcium preparation [13] [16]. This technique involves the controlled addition of a poor solvent to a concentrated solution, inducing rapid supersaturation and nucleation [13]. The solvent-to-antisolvent ratio, addition rate, and temperature profile critically influence particle size distribution and crystal quality [13].

Thermal analysis techniques, including differential scanning calorimetry and thermogravimetric analysis, provide essential characterization data for crystalline products [7] [21]. The disappearance of sharp melting endotherms indicates successful ionic liquid formation and disruption of crystalline lattice structures [7]. Thermal stability assessments typically show onset degradation temperatures exceeding 200 degrees Celsius for high-quality products [7].

Table 3: Counterion-Specific Crystallization Techniques for Docusate Calcium

| Crystallization Method | Key Parameters | Advantages | Applications |

|---|---|---|---|

| Counterion Exchange | pH 4.8, ionic strength | High purity, specific counterion | Calcium salt formation |

| Anti-solvent Crystallization | Solvent ratio, addition rate | Controlled particle size | Pharmaceutical formulations |

| Cooling Crystallization | Cooling rate 0.5-2°C/min | Uniform crystals | Bulk active pharmaceutical ingredient production |

| Evaporative Crystallization | Temperature 50-80°C | Solvent removal efficiency | Concentrated solutions |

| Seeded Crystallization | Seed loading 0.1-1% | Reproducible morphology | Quality control |

| Continuous Crystallization | Residence time, flow rate | Scalable, consistent quality | Industrial production |

The crystallization process monitoring employs multiple analytical techniques to ensure product quality and consistency [16] [18]. Process analytical technology tools, including in-line particle size analyzers and concentration monitors, provide real-time feedback for process optimization [16]. Ion-selective electrodes enable continuous monitoring of calcium ion concentrations during crystallization, facilitating precise control of reaction stoichiometry [18].

Purification strategies following crystallization involve sequential washing and recrystallization steps [7] [13]. Dichloromethane extraction effectively removes impurities and unreacted starting materials, while subsequent acetonitrile treatment ensures uniform product composition [7]. The final crystalline product typically achieves sodium ion concentrations below 10 parts per million, indicating successful counterion exchange [7].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 7 of 11 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 4 of 11 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

Pictograms

Irritant